

# Spectroscopic Profile of 2-(4-Isopropylcyclohexyl)ethanol: A Technical Guide

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## Compound of Interest

Compound Name: 2-(4-Isopropylcyclohexyl)ethanol

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This technical guide provides a comprehensive overview of the spectroscopic properties of **2-(4-Isopropylcyclohexyl)ethanol**. Due to the limited availability of directly published experimental spectra for this specific compound, this document presents a detailed analysis based on established spectroscopic principles and data from analogous structures. This guide is intended to serve as a valuable resource for the identification, characterization, and quality control of **2-(4-Isopropylcyclohexyl)ethanol** in research and development settings.

## Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **2-(4-Isopropylcyclohexyl)ethanol**. These predictions are derived from the analysis of structurally similar compounds and well-established spectroscopic correlations.

## Infrared (IR) Spectroscopy

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3350	Strong, Broad	O-H stretch (hydrogen-bonded)
~2920	Strong	C-H stretch (cyclohexyl and isopropyl CH, CH <sub>2</sub> )
~2850	Strong	C-H stretch (cyclohexyl and isopropyl CH, CH <sub>2</sub> )
~1450	Medium	C-H bend (CH <sub>2</sub> )
~1385 & ~1365	Medium	C-H bend (isopropyl gem-dimethyl)
~1050	Strong	C-O stretch (primary alcohol)

## <sup>1</sup>H Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted, CDCl<sub>3</sub>, 400 MHz)

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~3.70	t	2H	-CH <sub>2</sub> -OH
~1.80 - 1.60	m	4H	Cyclohexyl CH (axial)
~1.50	m	2H	-CH <sub>2</sub> -CH <sub>2</sub> -OH
~1.30 - 1.15	m	1H	Isopropyl CH
~1.20	s (broad)	1H	-OH
~1.00 - 0.85	m	5H	Cyclohexyl CH (equatorial) & CH at C4
~0.88	d	6H	Isopropyl -CH <sub>3</sub>

## <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted, CDCl<sub>3</sub>, 100 MHz)

Chemical Shift (δ, ppm)	Assignment
~61.0	-CH <sub>2</sub> -OH
~48.0	Cyclohexyl C4
~39.0	-CH <sub>2</sub> -CH <sub>2</sub> -OH
~34.0	Cyclohexyl C1
~32.0	Isopropyl CH
~30.0	Cyclohexyl C2, C6
~29.0	Cyclohexyl C3, C5
~20.0	Isopropyl -CH <sub>3</sub>

## Mass Spectrometry (Electron Ionization - EI)

m/z	Relative Intensity	Assignment
170	Low	[M] <sup>+</sup> (Molecular Ion)
152	Low	[M - H <sub>2</sub> O] <sup>+</sup>
127	Medium	[M - C <sub>3</sub> H <sub>7</sub> ] <sup>+</sup>
99	High	[M - C <sub>5</sub> H <sub>11</sub> ] <sup>+</sup> (α-cleavage)
81	High	[C <sub>6</sub> H <sub>9</sub> ] <sup>+</sup> (Cyclohexenyl fragment)
55	Medium	[C <sub>4</sub> H <sub>7</sub> ] <sup>+</sup>
43	High	[C <sub>3</sub> H <sub>7</sub> ] <sup>+</sup> (Isopropyl cation)
31	Medium	[CH <sub>2</sub> OH] <sup>+</sup>

## Experimental Protocols

The following sections outline generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of alcohols.[1][2]

## Infrared (IR) Spectroscopy

A sample of **2-(4-Isopropylcyclohexyl)ethanol** is analyzed as a neat liquid film between two sodium chloride (NaCl) or potassium bromide (KBr) plates.[3] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly onto the ATR crystal.[4] A background spectrum of the empty accessory is recorded first. The sample spectrum is then acquired, typically over a range of 4000-400  $\text{cm}^{-1}$ , and the background is automatically subtracted by the instrument's software. The resulting spectrum shows the absorption of infrared radiation as a function of wavenumber.[5]

## Nuclear Magnetic Resonance (NMR) Spectroscopy

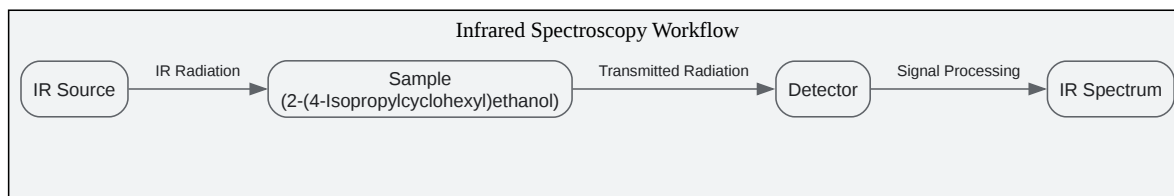
A sample of approximately 5-10 mg of **2-(4-Isopropylcyclohexyl)ethanol** is dissolved in about 0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing a small amount of tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.[1] Both  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are acquired on a 400 MHz (or higher) spectrometer. For  $^1\text{H}$  NMR, standard parameters are used. For  $^{13}\text{C}$  NMR, a proton-decoupled sequence is typically employed to simplify the spectrum.[2] To confirm the identity of the -OH proton signal in the  $^1\text{H}$  NMR spectrum, a  $\text{D}_2\text{O}$  shake experiment can be performed where a few drops of deuterium oxide are added to the NMR tube, and the spectrum is re-acquired; the -OH peak will disappear or significantly diminish.[6]

## Mass Spectrometry (MS)

Mass spectra are typically obtained using a mass spectrometer equipped with an electron ionization (EI) source. A dilute solution of **2-(4-Isopropylcyclohexyl)ethanol** in a volatile organic solvent like methanol or dichloromethane is prepared.[7] The sample is introduced into the instrument, often via a gas chromatograph (GC-MS) for separation and purification. In the EI source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting positively charged ions are then separated by their mass-to-charge ratio ( $m/z$ ) and detected.[8]

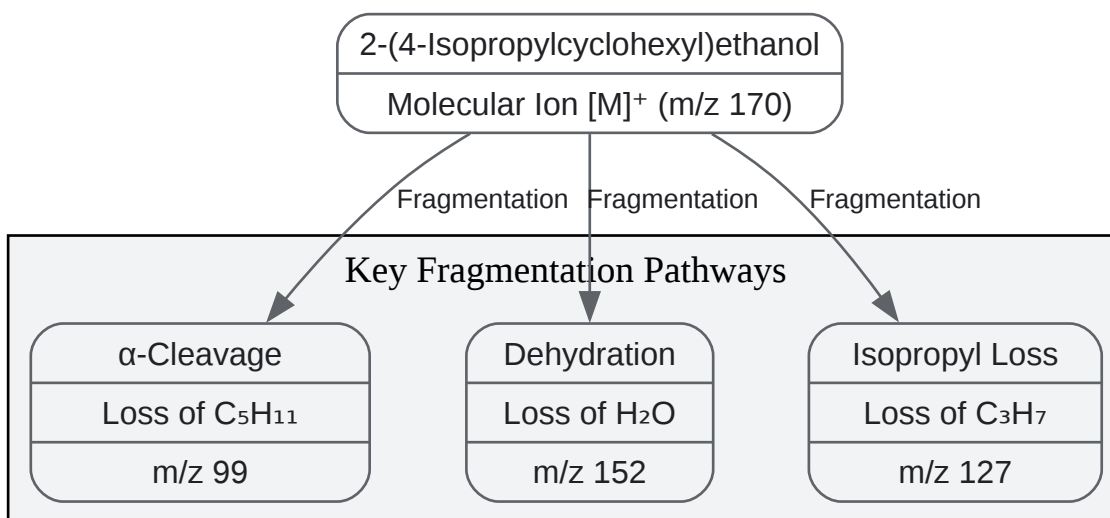
## Visualizations

The following diagrams illustrate key concepts in the spectroscopic analysis of **2-(4-Isopropylcyclohexyl)ethanol**.



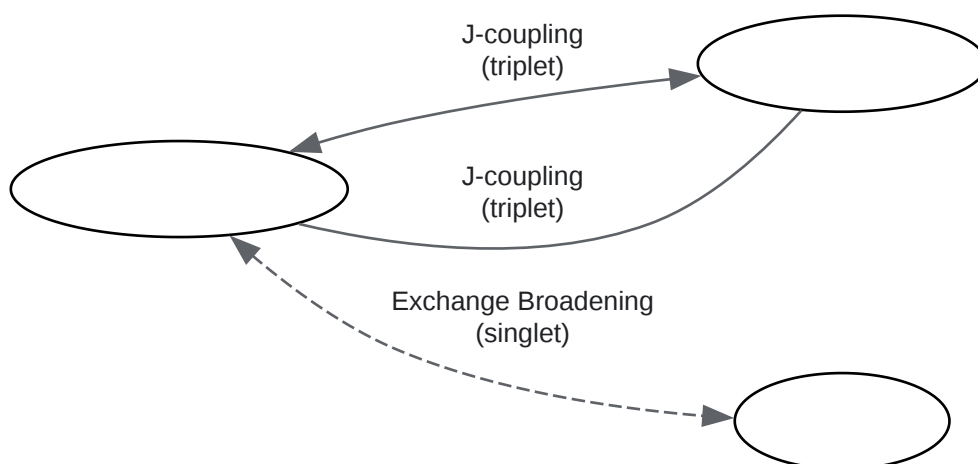
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Figure 1. A simplified workflow for acquiring an IR spectrum.



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Figure 2. Primary fragmentation pathways in EI-Mass Spectrometry.



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Figure 3.  $^1\text{H}$  NMR spin-spin coupling relationships for the ethanol moiety.

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